1-Chloro-2-(3-chloropropyl)-4-fluorobenzene
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Overview
Description
1-Chloro-2-(3-chloropropyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 1-chloro-4-fluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the chloropropyl group is introduced to the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The chloropropyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of 1-hydroxy-2-(3-chloropropyl)-4-fluorobenzene.
Oxidation: Formation of 1-chloro-2-(3-chloropropyl)-4-fluorobenzoic acid.
Reduction: Formation of 1-chloro-2-(3-propyl)-4-fluorobenzene.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-4-fluorobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways and molecular targets depend on the context of its application, such as its use as a pharmaceutical agent or a chemical reagent.
Comparison with Similar Compounds
1-Chloro-2-(3-chloropropyl)-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-Chloro-2-(3-chloropropyl)-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
1-Chloro-2-(3-chloropropyl)-4-methylbenzene: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. This makes it particularly valuable in applications where specific electronic properties are desired.
Properties
Molecular Formula |
C9H9Cl2F |
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Molecular Weight |
207.07 g/mol |
IUPAC Name |
1-chloro-2-(3-chloropropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
QFJHFHIZUJLICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCCl)Cl |
Origin of Product |
United States |
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